3-Hydroxy-4-nitrobenzoyl chloride molecular structure and weight
3-Hydroxy-4-nitrobenzoyl chloride molecular structure and weight
An In-Depth Technical Guide to 3-Hydroxy-4-nitrobenzoyl chloride: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
Introduction
3-Hydroxy-4-nitrobenzoyl chloride (C₇H₄ClNO₄) is a substituted aromatic acyl chloride of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature, featuring a highly reactive acyl chloride group, a phenolic hydroxyl group, and an electron-withdrawing nitro group, makes it a versatile intermediate for the synthesis of complex molecular architectures. The specific arrangement of these functional groups—an ortho-nitro group relative to the hydroxyl, and a meta-hydroxyl group to the acyl chloride—creates a unique electronic and steric profile that can be exploited for regioselective chemical transformations.
This guide provides an in-depth exploration of 3-Hydroxy-4-nitrobenzoyl chloride, from its fundamental molecular characteristics to its synthesis and potential applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound as a strategic building block in their synthetic endeavors. The protocols and insights herein are grounded in established chemical principles and analogous transformations of related compounds, offering a robust framework for its practical use.
Molecular Structure and Physicochemical Properties
The foundational attributes of a chemical reagent are its structure and physical properties. These data points are critical for reaction planning, purification, and analytical characterization.
The molecular structure of 3-Hydroxy-4-nitrobenzoyl chloride is depicted below. The molecule consists of a benzene ring substituted with a benzoyl chloride group, a hydroxyl group at position 3, and a nitro group at position 4.
Caption: Molecular structure of 3-Hydroxy-4-nitrobenzoyl chloride.
The key physicochemical properties of 3-Hydroxy-4-nitrobenzoyl chloride are summarized in the table below. Note that many of these properties are computationally derived, as extensive experimental data for this specific compound is not widely published.[1][2]
| Property | Value | Source |
| IUPAC Name | 3-hydroxy-4-nitrobenzoyl chloride | PubChem[1] |
| CAS Number | 36852-58-1 | PubChem[1] |
| Molecular Formula | C₇H₄ClNO₄ | PubChem[1] |
| Molecular Weight | 201.56 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)Cl)O)[O-] | PubChem[1] |
| Monoisotopic Mass | 200.9828853 Da | PubChem[1] |
| XLogP3 | 2.1 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[1] |
| Rotatable Bond Count | 2 | PubChem (Computed)[1] |
Synthesis Protocol
Step 1: Synthesis of 3-Hydroxy-4-nitrobenzoic Acid
The precursor acid is synthesized via the regioselective nitration of m-hydroxybenzoic acid. The hydroxyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. The directing effects are synergistic, favoring nitration at the positions ortho and para to the hydroxyl group. Steric hindrance from the adjacent carboxyl group can influence the regioselectivity, but the formation of the 4-nitro isomer is a known outcome.
Caption: Workflow for the synthesis of 3-hydroxy-4-nitrobenzoic acid.
Experimental Protocol: This protocol is adapted from a known procedure for the nitration of m-hydroxybenzoic acid.[1]
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Dissolution: In a fume hood, dissolve 50 g of m-hydroxybenzoic acid in 175 mL of hot nitrobenzene in a suitable reaction flask equipped with a stirrer and a thermometer.
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Cooling: Cool the resulting solution to an internal temperature of 35-40 °C using a water bath.
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Nitration: Prepare a nitrating mixture by carefully dissolving 17 mL of fuming nitric acid in an equal volume of nitrobenzene. Add this mixture dropwise to the stirred m-hydroxybenzoic acid solution over a period of 4 hours, ensuring the temperature is maintained between 35-40 °C.
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Reaction Quench & Isolation: Upon completion of the addition, filter the reaction mixture. Wash the collected solid with carbon tetrachloride to remove residual nitrobenzene.
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Purification: Recrystallize the crude product from dilute alcohol to yield pure 3-hydroxy-4-nitrobenzoic acid. The reported melting point for the product is 227-228 °C.[1]
Step 2: Conversion to 3-Hydroxy-4-nitrobenzoyl chloride
The conversion of a carboxylic acid to an acyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is often the reagent of choice as its byproducts (SO₂ and HCl) are gaseous and easily removed.[3] However, the presence of the phenolic hydroxyl group complicates this step, as it can react with thionyl chloride. A common strategy to circumvent this is to use an excess of the chlorinating agent or to employ a protection-deprotection sequence, though the former is often sufficient.
Caption: Workflow for the conversion to 3-Hydroxy-4-nitrobenzoyl chloride.
Experimental Protocol: This protocol is based on standard procedures for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[3][4]
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Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ byproducts. Ensure all glassware is oven-dried to prevent premature hydrolysis of the product.
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Reaction: Place the 3-hydroxy-4-nitrobenzoic acid (1 equivalent) into the flask. Add an excess of thionyl chloride (e.g., 3-5 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
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Heating: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution. The reaction typically takes 3-6 hours.
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Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
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Purification: The resulting crude 3-Hydroxy-4-nitrobenzoyl chloride can be purified by vacuum distillation or recrystallization from a non-protic solvent like carbon tetrachloride. The product should be handled under anhydrous conditions as it is moisture-sensitive.
Reactivity and Synthetic Potential
The synthetic utility of 3-Hydroxy-4-nitrobenzoyl chloride arises from the distinct reactivity of its three functional groups.
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Acyl Chloride (-COCl): This is the most reactive site and a potent electrophile. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and thiols (to form thioesters). This reactivity is fundamental to its use as a building block for more complex molecules and as a monomer for polymerization.[5]
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Hydroxyl (-OH): The phenolic hydroxyl group is nucleophilic and can participate in reactions such as etherification. Its acidity is significantly increased by the presence of the adjacent electron-withdrawing nitro group, making it more susceptible to deprotonation.
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Nitro (-NO₂): The nitro group is a strong deactivating, electron-withdrawing group. Its primary synthetic utility lies in its ability to be reduced to an amino group (-NH₂). This transformation opens up a vast array of subsequent derivatization possibilities, such as the formation of diazonium salts or the construction of heterocyclic rings (e.g., benzoxazoles).[6]
Applications in Research and Drug Development
While specific applications for 3-Hydroxy-4-nitrobenzoyl chloride are not extensively documented, its structural motifs are present in many biologically active compounds. By examining its isomers and related structures, we can infer its significant potential in several key areas.
Intermediate in Pharmaceutical Synthesis
Nitro-substituted benzoyl chlorides are crucial intermediates in the pharmaceutical industry.[5][7][8] The 4-nitrobenzoyl chloride isomer, for example, is used to introduce the 4-nitrobenzoyl group into various molecular scaffolds, a key step in creating drug candidates with specific pharmacological profiles.[8] The nitro group itself is a versatile functional group in drug design, contributing to antimicrobial and anticancer therapies.[9]
The structural analogue, 4-hydroxy-3-nitrobenzoyl chloride, is a precursor to catechol-O-methyltransferase (COMT) inhibitors like Tolcapone, which are used in the treatment of Parkinson's disease.[6] Given this precedent, 3-Hydroxy-4-nitrobenzoyl chloride represents a valuable starting material for synthesizing novel heterocyclic compounds and exploring structure-activity relationships in drug discovery programs. Its derivatives could be investigated for a range of activities, including antimicrobial, antiviral, or enzyme inhibitory effects.[10][11]
Monomer for High-Performance Polymers
The isomeric 4-hydroxy-3-nitrobenzoyl chloride is used as a monomer for creating high-performance polymers such as polyamides and polyimides.[6] The ability to form robust amide linkages via the acyl chloride, combined with the potential for post-polymerization modification of the hydroxyl and nitro groups, allows for the synthesis of polymers with tailored properties like enhanced thermal stability or specific optical characteristics. 3-Hydroxy-4-nitrobenzoyl chloride could similarly be employed to create novel polymers with unique properties dictated by its distinct substitution pattern.
Safety and Handling
Acyl chlorides are reactive and require careful handling. 3-Hydroxy-4-nitrobenzoyl chloride is expected to be corrosive and moisture-sensitive. It will react with water, alcohols, and other protic solvents, often vigorously. It is incompatible with strong bases and oxidizing agents.[5] All manipulations should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
References
-
Preparation of 3-hydroxy-4-nitrobenzoic acid . PrepChem.com. [Link]
- CN105669462A - 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof.
-
Preparation of 3-amino-4-hydroxybenzoic acids . European Patent Office. [Link]
-
p-NITROBENZOYL CHLORIDE . Organic Syntheses Procedure. [Link]
-
3-Hydroxy-4-nitrobenzoyl chloride | C7H4ClNO4 | CID 15269475 . PubChem. [Link]
-
Cas 122-04-3,4-Nitrobenzoyl chloride . LookChem. [Link]
-
N-(3-chlorophenethyl)-4-nitrobenzamide . MDPI. [Link]
-
4-Nitrobenzoyl Chloride: A Versatile Reagent for Chemical Innovation . NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
¹⁹F (blue) and ¹⁹F{¹H} NMR spectra of 3 + 4-nitrobenzoyl chloride in DMSO . ResearchGate. [Link]
-
4-Nitrobenzoyl Chloride: A Key Intermediate in Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Synthesis of an Efficiency Heterocyclic Systems, Surface Properties and Potential Pharmacological Interest . PubMed. [Link]
-
Facile Heterocyclic Synthesis and Antimicrobial Activity of Polysubstituted and Condensed Pyrazolopyranopyrimidine and Pyrazolopyranotriazine Derivatives . PubMed. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-Hydroxy-4-nitrobenzoyl chloride | C7H4ClNO4 | CID 15269475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. lookchem.com [lookchem.com]
- 6. 4-Hydroxy-3-nitrobenzoyl chloride | 85136-67-0 | Benchchem [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of an Efficiency Heterocyclic Systems, Surface Properties and Potential Pharmacological Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facile heterocyclic synthesis and antimicrobial activity of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
